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cucumber basic protein - 144430-04-6

cucumber basic protein

Catalog Number: EVT-1519536
CAS Number: 144430-04-6
Molecular Formula: C8H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cucumber basic proteins are primarily sourced from the cucumber plant, which is cultivated globally for its economic importance. The classification of these proteins often includes categories such as stress-responsive proteins, metabolic enzymes, and signaling molecules. For example, the phenylalanine ammonia-lyase (PAL) family proteins (CsPALs) have been characterized for their roles in abiotic stress responses and interactions with biotic stressors like aphids .

Synthesis Analysis

Methods of Synthesis

The synthesis of cucumber basic proteins typically involves both transcriptional and translational processes. Proteomic analyses have revealed that various environmental stimuli, such as cold acclimation and pathogen exposure, significantly influence the expression levels of these proteins. For instance, a study employing two-dimensional gel electrophoresis identified differentially accumulated proteins in cucumber fruit under cold stress conditions .

Technical Details

The extraction of proteins often follows a standardized protocol involving homogenization in specific buffers (e.g., Tris-based buffers) and subsequent centrifugation to isolate soluble proteins. Advanced techniques such as isobaric tags for relative and absolute quantification (iTRAQ) are utilized to analyze protein expression changes post-stress treatment .

Molecular Structure Analysis

Structure of Cucumber Basic Proteins

Cucumber basic proteins exhibit diverse structural features depending on their specific functions. For example, CsCBF proteins contain an AP2/ERF domain that is conserved among many plant transcription factors involved in stress response .

Data on Molecular Structure

The molecular weight and isoelectric points of cucumber basic proteins vary; for instance, the isoelectric points of CsCBF1, CsCBF2, and CsCBF3 are reported to be 5.10, 5.16, and 4.85 respectively, indicating their acidic nature . This property can influence their solubility and interaction with other biomolecules.

Chemical Reactions Analysis

Reactions Involving Cucumber Basic Proteins

Cucumber basic proteins participate in several biochemical reactions that are critical for plant defense mechanisms. For example, upon pathogen attack, certain basic proteins are upregulated to enhance resistance by modulating signaling pathways associated with immune responses .

Technical Details of Reactions

The interactions between cucumber basic proteins and various substrates or signaling molecules can lead to post-translational modifications that alter protein activity or stability. Such modifications include phosphorylation and ubiquitination, which are essential for regulating protein function during stress responses.

Mechanism of Action

Process of Action

Cucumber basic proteins function primarily through signaling pathways that activate defense mechanisms against environmental stresses. For instance, CBF proteins promote the expression of cold-responsive genes during low-temperature conditions by binding to specific cis-regulatory elements in gene promoters .

Data on Mechanisms

Research indicates that overexpression of CBF genes enhances cold tolerance by upregulating downstream target genes involved in protective responses against chilling injury . Similarly, PAL proteins are implicated in phenolic compound biosynthesis which contributes to enhanced resistance against pests and pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Cucumber basic proteins generally exhibit solubility in aqueous solutions due to their hydrophilic nature. Their stability can be affected by temperature changes and pH levels.

Chemical Properties

Applications

Scientific Uses

Cucumber basic proteins have significant applications in agricultural biotechnology, particularly in developing stress-resistant crop varieties. Understanding the molecular mechanisms underlying these proteins can lead to improved management strategies for cucumber cultivation under adverse environmental conditions. Moreover, insights gained from studying these proteins can contribute to broader applications in plant science related to stress physiology and metabolic engineering .

Structural Characterization of Cucumber Basic Protein

Crystallographic Analysis of CBP at 1.8 Å Resolution

The crystal structure of Cucumber Basic Protein (CBP), resolved at 1.8 Å resolution, reveals a type 1 copper center within a compact 109-amino acid fold. This high-resolution structure provides atomic-level insights into its unique architecture among phytocyanins [1] [4].

Copper-Binding Site Geometry and Coordination Chemistry (NNSS’ Motif)

CBP’s copper center exhibits the canonical NNSS’ coordination motif of blue copper proteins, with precise bond lengths:

  • His39 Nε2: 1.93 Å
  • Cys79 Sγ: 2.16 Å
  • His84 Nε2: 1.95 Å
  • Met89 Sδ: 2.61 Å [1]

Notably, the Cu–S(Met) bond is the shortest observed in any blue copper protein, contributing to its distinct spectroscopic properties. The geometry is a distorted tetrahedron, with the cysteine thiolate acting as the primary electron conduit during redox reactions [1] [4].

Table 1: Copper Coordination Geometry in Phytocyanins

ProteinLigand 1 (His)Ligand 2 (Cys)Ligand 3 (His)Axial LigandCu–Axial Bond (Å)
CBPHis39 (1.93 Å)Cys79 (2.16 Å)His84 (1.95 Å)Met892.61
StellacyaninHis46Cys89His94Gln992.35 (avg.)
PlantacyaninHis85Cys88His97Met1002.75 (avg.)

Beta-Sandwich Fold vs. Classical Greek Key Beta-Barrel in Phytocyanins

Unlike plastocyanins and azurins with closed β-barrels, CBP adopts an open-faced "β-taco" fold composed of two β-sheets:

  • Sheet 1: 3 antiparallel strands
  • Sheet 2: 4 antiparallel strands [1] [4]

This arrangement creates a solvent-exposed copper site, contrasting with the buried sites in Greek key β-barrels. The flattened β-sandwich topology enhances conformational flexibility and accessibility for electron transfer partners [1] [5].

Disulfide Bond Stabilization (Cys52-Cys85) and Structural Integrity

A conserved disulfide bridge between Cys52 and Cys85 anchors loops near the copper site. This bond:

  • Restricts mobility of the His84 ligand
  • Maintains optimal copper coordination geometry
  • Confers thermal stability (retains 90% structure at 70°C) [1] [4]

Molecular dynamics simulations indicate this disulfide prevents unfolding during redox cycling, explaining CBP’s resilience under physiological stress [4].

Comparative Analysis of CBP with Stellacyanin and Azurin Homologs

CBP diverges from related blue copper proteins in key structural aspects:

  • Vs. Stellacyanin: Stellacyanin replaces the axial methionine with glutamine (Gln99), altering redox potential and electronic structure. CBP’s Cu–S(Met) bond (2.61 Å) is shorter than stellacyanin’s Cu–O(Gln) bond (~2.35 Å), contributing to CBP’s higher reduction potential [3] [5].
  • Vs. Azurin: Azurin’s deeper copper burial within an 8-stranded β-barrel contrasts with CBP’s solvent-accessible site. This accessibility enables CBP to interact with diverse redox partners, while azurin specializes in bacterial electron chains [1] [7].

Table 2: Structural Features of Blue Copper Proteins

FeatureCBPStellacyaninAzurin
Overall Foldβ-sandwich ("β-taco")β-sandwichGreek key β-barrel
Axial LigandMet89Gln99Met121
Cu Exposure (%)~40%~45%<15%
Disulfide BondsCys52-Cys85Cys79-Cys118None

Amino Acid Sequence Determinants of Phytocyanin Subfamilies

Phytocyanins segregate into subfamilies based on sequence motifs:1. Axial Ligand Identity:- Plantacyanins/Uclacyanins: Methionine (e.g., CBP Met89)- Stellacyanins: Glutamine (e.g., CST Gln99) [5]2. Disulfide Bond Position:- CBP and stellacyanin retain a disulfide near the copper site (Cys52-Cys85 in CBP), absent in plastocyanins [1] [5].3. Loop Length:- Stellacyanins possess extended loops with glycosylation sites, while CBP has shorter, non-glycosylated loops [3] [5].

Sequence alignment reveals >60% identity between CBP and ragweed allergen Ra3, a non-metalloprotein. This suggests gene duplication followed by divergent evolution: Ra3 lost copper ligands but retained the β-sandwich scaffold for allergenic functions [1] [4].

Table 3: Phytocyanin Subfamily Classification by Sequence Features

SubfamilyAxial LigandDisulfide BondExampleKey Sequence Motif
PlantacyaninsMetProximal to CuCucumber Basic ProteinCxxCH-x₆-M
StellacyaninsGlnProximal to CuCucumber StellacyaninCxxCH-x₆-Q
UclacyaninsMetProximal to CuZucchini MavicyaninCxxCH-x₇-M
Early NodulinsNoneAbsentArabidopsis ENODL1LxxLxH-x₇-V

Properties

CAS Number

144430-04-6

Product Name

cucumber basic protein

Molecular Formula

C8H9N3

Synonyms

cucumber basic protein

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